7-ethyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione

Description

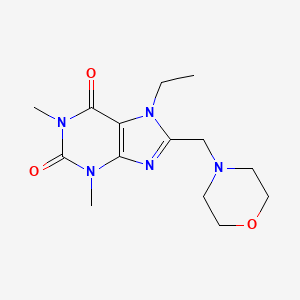

The compound 7-ethyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione is a xanthine derivative characterized by:

- Ethyl group at position 7 (N7-substituent).

- Morpholin-4-ylmethyl moiety at position 8 (C8-substituent).

- Methyl groups at positions 1 and 3 (N1 and N3).

This scaffold is structurally related to theophylline and caffeine but features modifications that influence its physicochemical and biological properties.

Properties

IUPAC Name |

7-ethyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O3/c1-4-19-10(9-18-5-7-22-8-6-18)15-12-11(19)13(20)17(3)14(21)16(12)2/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDTTYKVDVOEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 8-Chloromethylpurine Intermediate

The synthesis begins with 7-ethyl-1,3-dimethylpurine-2,6-dione, which undergoes chloromethylation at C8 using paraformaldehyde and HCl gas in acetic acid. This yields 8-chloromethyl-7-ethyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, a pivotal intermediate for nucleophilic substitution.

Reaction Conditions :

Morpholine Substitution

The chloromethyl intermediate reacts with morpholine in a dipolar aprotic solvent. Patent data indicates that N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMA) enhances reaction efficiency by stabilizing the transition state.

Optimized Protocol :

- Molar Ratio : 1:1.2 (chloromethylpurine:morpholine)

- Base : Triethylamine (2 equiv) to scavenge HCl

- Temperature : 60°C for 6–8 hours

- Workup : Aqueous extraction with ethyl acetate, followed by MgSO₄ drying

Yield : 68–72% after recrystallization from ethyl acetate.

Pathway B: Purine Ring Construction via Cyclocondensation

Precursor Synthesis

The purine core is assembled from 4,5-diamino-1-ethyl-3-methylpyrimidine-2,6-dione and ethyl glyoxylate. This method, adapted from pyrazolo[1,5-α]pyrimidine syntheses, involves:

- Formation of Schiff base : Condensation of diamine with glyoxylate at 50°C in ethanol.

- Cyclization : Catalyzed by dilute HCl (0.1 M) to form the purine ring.

Key Parameters :

Sequential Alkylation and Aminomethylation

- N7 Ethylation : Treatment with ethyl iodide and K₂CO₃ in DMF at 80°C.

- C8 Aminomethylation : Mannich reaction with morpholine, formaldehyde, and acetic acid.

Mannich Reaction Details :

- Molar Ratio : 1:1.5:1 (purine:formaldehyde:morpholine)

- Temperature : 25°C (room temperature)

- Duration : 24 hours

- Yield : 65% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1)

Comparative Analysis of Synthetic Routes

Pathway A is favored for large-scale production due to fewer steps and higher reproducibility. Pathway B offers flexibility for introducing diverse C8 substituents but requires stringent cyclization control.

Characterization and Validation

Spectroscopic Data

Purity Assessment

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl or methyl groups.

Reduction: Reduction reactions could potentially modify the purine ring or the attached groups.

Substitution: The morpholinylmethyl group could be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Nucleophiles: Halides, amines, thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted purine analogs.

Scientific Research Applications

7-ethyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione:

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent, particularly in targeting purine-related pathways.

Industry: Use in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The purine core might mimic natural nucleotides, allowing it to interfere with biological processes like DNA replication or enzyme activity. The morpholinylmethyl group could enhance its binding affinity or specificity for certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 8

a) Morpholin-4-ylmethyl vs. Styryl Groups

- Analog (16) : 1,3-Dimethyl-8-(E)-styryl-3,7-dihydro-1H-purine-2,6-dione () replaces the morpholine group with a hydrophobic styryl moiety. This substitution reduces solubility but may enhance membrane permeability and receptor binding in lipophilic environments .

- Biological Implication: Styryl derivatives are associated with altered adenosine receptor affinity, whereas morpholine-containing analogs may target enzymes like SIRT3 or phosphodiesterases .

b) Morpholin-4-ylmethyl vs. Benzylamino/Chlorobenzylamino Groups

Substituent Variations at Position 7

a) Ethyl vs. Benzyl/Pentyl Groups

- Target Compound : The ethyl group at N7 balances hydrophobicity and steric bulk.

- Analog (8) : 7-Benzyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione () replaces ethyl with a benzyl group, increasing aromaticity and lipophilicity. This may enhance blood-brain barrier penetration but reduce metabolic stability .

- Analog (15) : 1,3-Dimethyl-8-(4-morpholinylmethyl)-7-pentyl-3,7-dihydro-1H-purine-2,6-dione () substitutes ethyl with a pentyl chain, further elevating lipophilicity. Such modifications are common in prodrug design to improve tissue distribution .

Physicochemical Properties

Structural and Crystallographic Insights

- Hydrogen Bonding : The morpholine oxygen participates in hydrogen bonds, as observed in similar compounds (). This stabilizes crystal packing and influences solid-state stability .

- Crystal Structure Tools : Programs like SHELXL () and Mercury () are used to analyze packing patterns and intermolecular interactions .

Biological Activity

The compound 7-ethyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione , also known by its CAS number 838876-89-4 , is a derivative of purine that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a purine base with ethyl and dimethyl substitutions and a morpholine moiety, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant antimicrobial properties. For instance, related purine derivatives have shown effectiveness against various bacterial strains.

| Compound | MIC (mg/mL) | Bacterial Strains Tested |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

Note: Specific MIC values for the compound are yet to be fully established in literature.

Anticancer Potential

The purine scaffold is well-known for its anticancer properties. Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in nucleotide metabolism.

- Interference with DNA/RNA Synthesis : The structural similarity to nucleobases allows potential interference with nucleic acid synthesis.

Study on Antibacterial Activity

A recent study evaluated various purine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications on the purine ring significantly enhanced antibacterial activity.

Study on Anticancer Effects

Another study focusing on the anticancer effects of purine derivatives demonstrated that specific substitutions could lead to increased cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study highlighted the importance of the morpholine substituent in enhancing selective toxicity towards cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.